molecular formula C9H10ClFN2O2 B8327073 2-Amino-5-chloro-3-fluoro-N-methoxy-N-methyl-benzamide

2-Amino-5-chloro-3-fluoro-N-methoxy-N-methyl-benzamide

Cat. No. B8327073
M. Wt: 232.64 g/mol
InChI Key: QOCSYIYZTHJUPD-UHFFFAOYSA-N
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Patent
US09199938B2

Procedure details

To a solution of 2-amino-3-fluoro-N-methoxy-N-methyl-benzamide (765 mg, 3.86 mmol) in acetic acid (18 ml) was added 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione (783 mg, 2.7 mmol) at room temperature. The orange solution was stirred over night and was then poured carefully onto ice/saturated NaHCO3-solution. The mixture was extracted with EtOAc and the combined extracts were washed with brine, dried with Na2SO4 and evaporated. The remaining residue was purified by column chromatography (silica gel, heptane/EtOAc 90:10-80:20) to afford the title compound (544 mg, 61%) as light brown solid. MS (ESI): 233.0 (M+H)+.
Name
2-amino-3-fluoro-N-methoxy-N-methyl-benzamide
Quantity
765 mg
Type
reactant
Reaction Step One
Quantity
783 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:13]([F:14])=[CH:12][CH:11]=[CH:10][C:3]=1[C:4]([N:6]([O:8][CH3:9])[CH3:7])=[O:5].[Cl:15]N1C(C)(C)C(=O)N(Cl)C1=O>C(O)(=O)C>[NH2:1][C:2]1[C:13]([F:14])=[CH:12][C:11]([Cl:15])=[CH:10][C:3]=1[C:4]([N:6]([O:8][CH3:9])[CH3:7])=[O:5]

Inputs

Step One
Name
2-amino-3-fluoro-N-methoxy-N-methyl-benzamide
Quantity
765 mg
Type
reactant
Smiles
NC1=C(C(=O)N(C)OC)C=CC=C1F
Name
Quantity
783 mg
Type
reactant
Smiles
ClN1C(N(C(C1(C)C)=O)Cl)=O
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The orange solution was stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then poured carefully onto ice/saturated NaHCO3-solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
WASH
Type
WASH
Details
the combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The remaining residue was purified by column chromatography (silica gel, heptane/EtOAc 90:10-80:20)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)N(C)OC)C=C(C=C1F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 544 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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